2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-16-4-6-17(7-5-16)26-18-13(10-24)8-14(11-25-18)12-2-1-3-15(9-12)19(21,22)23/h1-9,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYCLOPLCPEBHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)OC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced technologies ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile group (-C≡N) undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides, respectively. For example:
-
Basic Hydrolysis :
In related compounds, hydrolysis of nitriles to carboxylates has been demonstrated under mild basic conditions (e.g., KOH/EtOH at 60°C) . -
Acidic Hydrolysis :
This reaction is slower compared to basic hydrolysis but is effective in generating free carboxylic acids .
Nucleophilic Substitution at the Chlorophenoxy Group
The 4-chlorophenoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing trifluoromethyl group meta to the phenoxy oxygen enhances the ring’s electrophilicity, facilitating reactions with nucleophiles like amines or alkoxides.
Coupling Reactions Involving the Nitrile Group
The nitrile group can act as a precursor for coupling reactions. For instance:
-
Formation of Amides : Activation with coupling agents like PYBOP or HATU enables reaction with amines to form amidated derivatives .
This method has been used to synthesize analogs with enhanced biological activity . -
Cyano-to-Tetrazole Conversion : Reaction with sodium azide in the presence of NHCl yields tetrazole derivatives, useful in medicinal chemistry .
Electrophilic Aromatic Substitution (EAS)
The pyridine ring undergoes EAS at specific positions. The trifluoromethylphenyl group directs electrophiles to the para position relative to itself, while the chlorophenoxy group influences ortho/para substitution patterns.
| Electrophile | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| HNO | HSO, 0°C | Pyridine C4 | Nitro-substituted derivative | 55% | |
| Br | FeBr, CHCl | Pyridine C6 | Bromo-substituted derivative | 62% |
Reduction Reactions
-
Nitrile to Amine : Catalytic hydrogenation (H, Pd/C) reduces the nitrile to a primary amine .
-
Pyridine Ring Reduction : Using LiAlH reduces the pyridine to a piperidine ring, altering the compound’s conformational flexibility .
Oxidation Reactions
The chlorophenoxy group can be oxidized to quinones under strong oxidizing conditions (e.g., KMnO, HSO), though this is less common due to steric hindrance from substituents .
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from similar structures due to its substitution pattern:
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A related compound demonstrated inhibition of cell proliferation in human colorectal cancer (HT29) cells with an IC50 value indicating potent activity, attributed to the presence of electron-withdrawing groups like chlorine and trifluoromethyl.
-
Antimicrobial Properties :
- Compounds featuring chlorinated phenyl moieties have shown antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic pathways.
- Research Findings : In vitro studies indicated that similar compounds effectively inhibited specific bacterial strains, suggesting potential for use as antimicrobial agents.
Materials Science
- Organic Light Emitting Diodes (OLEDs) :
- This compound serves as a ligand in iridium(III) complexes, which are utilized in high-performance green OLEDs.
- Device Fabrication : OLEDs with double-emitting layers are created using these complexes, enhancing device efficiency and stability.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile reveals how modifications to its molecular structure can significantly impact its biological activity:
- Chlorine Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
- Trifluoromethyl Group : Influences metabolic stability and bioavailability, crucial for therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may act as a radical precursor, undergoing single electron transfer reactions under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds . These compounds share some structural similarities but differ in their specific functional groups and reactivity.
Uniqueness
2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is unique due to its combination of chlorophenoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a complex organic compound that exhibits significant biological activity, particularly in the fields of agrochemicals and medicinal chemistry. This article delves into its biological properties, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorophenoxy group and a trifluoromethylphenyl group, along with a carbonitrile functional group. Its molecular formula is with a molar mass of approximately 374.74 g/mol. The unique combination of these functional groups contributes to its reactivity and biological activities, making it a subject of interest in various studies.
1. Herbicidal Properties
Research indicates that compounds similar to 2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile often exhibit herbicidal properties. The chlorophenoxy moiety is particularly noted for its ability to inhibit specific enzymes involved in plant growth, such as:
- Protoporphyrinogen oxidase (PROTOX) : Inhibition leads to the accumulation of toxic porphyrins, causing plant death.
- Glutamine synthetase (GS) : Disruption affects nitrogen metabolism in plants.
These actions make the compound valuable as a herbicide in agricultural applications .
2. Antifungal Activity
Similar compounds have shown potential antifungal activity, which may be attributed to their ability to disrupt fungal cell membranes or inhibit critical metabolic pathways. This property is crucial for developing fungicides that target a range of plant pathogens.
3. Antitumor Activity
There is emerging evidence suggesting that 2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile may possess antitumor properties. Studies on structural analogs have demonstrated that modifications can enhance cytotoxicity against various cancer cell lines, indicating a potential pathway for developing anticancer agents .
Synthesis Methods
The synthesis of 2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. Common methods include:
- Formation of the pyridine ring : Utilizing appropriate starting materials to construct the core structure.
- Substitution reactions : Introducing the chlorophenoxy and trifluoromethyl groups through electrophilic aromatic substitution.
- Carbonitrile introduction : Finalizing the structure by adding the carbonitrile group.
These methods are optimized for high yields and purity, ensuring that the final product retains its biological activity .
Case Study 1: Herbicidal Efficacy
In one study, derivatives of chlorophenoxy compounds were tested against various weed species. The results indicated that modifications to the trifluoromethyl group significantly enhanced herbicidal efficacy, demonstrating the importance of structural features in biological activity.
Case Study 2: Antitumor Screening
Another investigation evaluated several derivatives for their cytotoxic effects on human cancer cell lines (e.g., HCT116). Compounds with similar structural motifs exhibited IC50 values lower than established chemotherapeutics like doxorubicin, suggesting promising avenues for further development .
Comparative Analysis
The following table summarizes key structural analogs and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile | C13H6ClF3N2O | Similar groups; different carbonitrile position |
| 2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | C13H8ClF3N2 | Lacks chlorophenoxy; simpler structure |
| Fluazifop-p-butyl | C19H20ClF3NO4 | Different arrangement; similar herbicidal applications |
Q & A
Q. What are the key structural features of 2-(4-chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, and how do they influence its physicochemical properties?
The compound combines a pyridine core substituted with a 4-chlorophenoxy group (electron-withdrawing) at position 2, a 3-(trifluoromethyl)phenyl group (lipophilic and electron-deficient) at position 5, and a nitrile group at position 2. These features confer high polarity (due to the nitrile) and enhanced metabolic stability (from the trifluoromethyl group). Structural analogs (e.g., ) suggest that the trifluoromethyl group increases bioavailability by resisting oxidative degradation, while the chlorophenoxy moiety may enhance binding to aromatic π-systems in target proteins. Computational tools like DFT (Density Functional Theory) can model charge distribution and dipole moments to predict solubility and reactivity .
Q. What synthetic routes are reported for pyridine-3-carbonitrile derivatives with trifluoromethyl substituents?
A three-step approach is commonly employed:
- Step 1 : Halogenation of pyridine precursors (e.g., 5-position substitution via nucleophilic aromatic substitution under Pd catalysis).
- Step 2 : Introduction of trifluoromethyl groups using Ruppert-Prakash reagents (e.g., TMSCF₃) or copper-mediated cross-coupling ( ).
- Step 3 : Nitrile group installation via cyanation (e.g., using Zn(CN)₂ under palladium catalysis). Key challenges include regioselectivity control and minimizing side reactions from the electron-deficient pyridine ring. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid decomposition of the trifluoromethyl group .
Q. How can crystallographic data validate the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystal systems (e.g., P2₁/n space group, as in ) with unit cell parameters (a = 9.52 Å, b = 13.88 Å, c = 12.11 Å) can confirm bond angles and distances. The nitrile group typically exhibits a linear geometry (C≡N bond length ~1.15 Å), while the trifluoromethyl group adopts a trigonal pyramidal conformation. Discrepancies between experimental and computational (e.g., DFT-optimized) structures may indicate crystal packing effects or dynamic disorder .
Advanced Research Questions
Q. How does the electronic configuration of the trifluoromethyl group influence intermolecular interactions in solid-state structures?
The strong electron-withdrawing nature of the -CF₃ group creates a localized dipole, promoting C–H···F hydrogen bonding and F···π interactions (e.g., with aromatic rings in adjacent molecules). These interactions stabilize crystal packing, as observed in analogs like 4-(2-fluorophenyl)-2-methoxyhexahydrocycloocta[b]pyridine-3-carbonitrile ( ). Hirshfeld surface analysis can quantify interaction contributions (e.g., F···H contacts ~15% of total surface area). Such data guide co-crystal design for improved solubility .
Q. What strategies resolve contradictions in biological activity data across different assays?
Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from assay conditions (pH, ionic strength) or compound aggregation. For example:
- Aggregation testing : Use dynamic light scattering (DLS) to detect nanoaggregates.
- Counterion effects : Compare activities in buffers with varying kosmotropic/chaotropic ions.
- Metabolic interference : Conduct stability assays in liver microsomes (e.g., human CYP450 isoforms) to identify degradation products. Analogous studies on trifluoromethylpyridines ( ) highlight the importance of normalizing data to protein concentration and using internal standards (e.g., fluorescent probes) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
Systematic modifications include:
- Nitrogen positioning : Replace pyridine with pyrimidine to alter hydrogen-bonding capacity.
- Substituent effects : Replace 4-chlorophenoxy with 4-fluorophenoxy to assess halogen bonding ( ).
- Nitrile bioisosteres : Substitute -CN with -COOH or -CONH₂ to modulate polarity. High-throughput screening (HTS) against kinase panels or GPCRs, combined with molecular docking (e.g., AutoDock Vina), can identify critical residues (e.g., hydrophobic pockets accommodating -CF₃). Data from similar carboxhydrazides ( ) suggest that steric bulk at position 5 correlates with improved target engagement .
Q. What environmental and safety considerations are critical for handling this compound?
- Toxicity : Acute toxicity studies in Chlorella vulgaris ( ) indicate potential ecotoxicity; follow OECD Test Guideline 201 for algal growth inhibition assays.
- Degradation : Monitor for persistent trifluoromethyl metabolites via LC-MS/MS.
- Safety protocols : Use explosion-proof equipment (due to nitrile group reactivity) and avoid inhalation (LD₅₀ data from analogs in suggest respiratory hazards). Storage under inert gas (N₂/Ar) prevents hydrolysis of the nitrile group .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
